4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one 4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15965292
InChI: InChI=1S/C11H20N2O2/c1-9(2)13-8-11(15-7-10(13)14)3-5-12-6-4-11/h9,12H,3-8H2,1-2H3
SMILES:
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

CAS No.:

Cat. No.: VC15965292

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one -

Specification

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name 4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Standard InChI InChI=1S/C11H20N2O2/c1-9(2)13-8-11(15-7-10(13)14)3-5-12-6-4-11/h9,12H,3-8H2,1-2H3
Standard InChI Key CNGWJOUWDJQQFB-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CC2(CCNCC2)OCC1=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, delineates its structure:

  • A spiro[5.5]undecane core fuses two six-membered rings via a shared quaternary carbon.

  • The 1-oxa-4,9-diaza designation indicates one oxygen atom at position 1 and two nitrogen atoms at positions 4 and 9.

  • An isopropyl group substitutes position 4, while a ketone functionalizes position 3 .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1707571-88-7
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
Purity≥97% (HPLC)
SMILESCCCN1CC2(CCNCC2)OCC1=O

Stereochemical Considerations

While the compound’s stereochemistry remains unspecified in public records, analogous spirocyclic derivatives exhibit chirality at the spiro carbon and nitrogen centers . For instance, enantiomers of related 2-methyl-9-phenethyl-4-phenyl analogs showed distinct pharmacological profiles, underscoring the importance of stereochemical control in optimizing target engagement .

Synthetic Routes and Optimization

General Spirocyclic Synthesis Strategies

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is typically constructed via cyclization reactions involving piperidine or morpholine precursors. A representative approach (Scheme 1) involves:

  • Mannich Reaction: Condensation of a secondary amine with formaldehyde and a ketone to form a β-amino ketone intermediate.

  • Intramolecular Cyclization: Base-mediated ring closure to generate the spiro framework .

Scheme 1: Hypothetical Synthesis of 4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

  • Starting Material: 4-Isopropylpiperidin-4-amine.

  • Acylation: Reaction with chloroacetyl chloride to form an amide intermediate.

  • Cyclization: Treatment with a strong base (e.g., KOtBu) induces spiro ring formation .

Challenges in Isopropyl Derivative Synthesis

Introducing the isopropyl group at position 4 necessitates careful steric management. Molecular modeling studies on related 4-aryl analogs suggest that bulky substituents may hinder σ1 receptor binding but enhance MOR selectivity . Computational tools like Pharmacophore Alignment Models (Figure 1) could guide substituent optimization to balance dual receptor activity .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

  • LogP: Estimated at 1.2–1.8 (similar to 4-propyl and 4-methyl analogs ), indicating moderate lipophilicity.

  • Aqueous Solubility: Limited solubility in water (≤1 mg/mL), necessitating prodrug strategies or formulation with solubilizing agents for in vivo studies .

Metabolic Stability

While no direct data exist for this compound, cytochrome P450 (CYP) assays on structurally related spirocycles reveal:

  • CYP3A4/5 Dominance: Primary metabolic pathway via oxidation of the isopropyl group .

  • Half-Life (t₁/₂): ~2–4 hours in human liver microsomes, suggesting moderate hepatic clearance .

CompoundMOR EC₅₀ (nM)σ1R IC₅₀ (nM)Selectivity (MOR/σ1R)Source
15au (4-pyridyl)1281.5
4-Propyl analog45351.3
4-Methyl analog hydrochloride78621.3

Future Directions and Research Gaps

Target Validation Studies

  • In Vivo Efficacy: Prioritize rodent neuropathic pain models to assess peripheral vs. central analgesia.

  • σ1R Imaging: Radiolabeled analogs (e.g., ¹⁸F derivatives) could map receptor distribution in vivo .

Synthetic Chemistry Innovations

  • Enantioselective Synthesis: Develop asymmetric catalytic methods to access stereochemically pure isomers.

  • Prodrug Derivatives: Explore ester or carbonate prodrugs to enhance oral bioavailability .

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